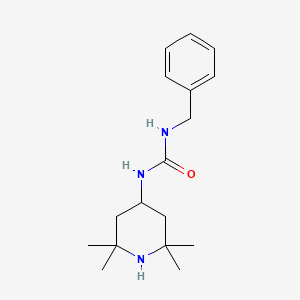![molecular formula C17H26N2O B7441075 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441075.png)
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one, commonly known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMP belongs to the class of piperazine derivatives and has been found to possess unique properties that make it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of DMMP is not fully understood. However, it has been suggested that its antipsychotic effects may be due to its ability to block dopamine D2 receptors in the brain. DMMP has also been found to interact with other neurotransmitter systems, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
DMMP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. DMMP has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
DMMP has various advantages and limitations for lab experiments. Its unique properties make it a promising candidate for various applications, including its use as an antipsychotic agent. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on DMMP. One potential area of research is the development of new DMMP derivatives with improved therapeutic properties. Another area of research is the investigation of the long-term effects of DMMP on the brain and behavior. Additionally, further research is needed to fully elucidate the mechanism of action of DMMP and its potential therapeutic applications.
Synthesemethoden
The synthesis of DMMP can be achieved through various methods, including the reaction of 2,3-dimethylphenylpiperazine with 3-methylbutanone in the presence of a catalyst. Another method involves the reaction of 2,3-dimethylphenylpiperazine with 3-methylbutanoyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
DMMP has been found to possess various therapeutic applications, including its use as an antipsychotic agent. It has been shown to exhibit potent dopamine D2 receptor antagonism, which makes it a promising candidate for the treatment of schizophrenia. DMMP has also been found to possess anxiolytic and antidepressant properties, making it a potential treatment option for anxiety and depression.
Eigenschaften
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13(2)12-17(20)19-10-8-18(9-11-19)16-7-5-6-14(3)15(16)4/h5-7,13H,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVCXNIPCIEUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

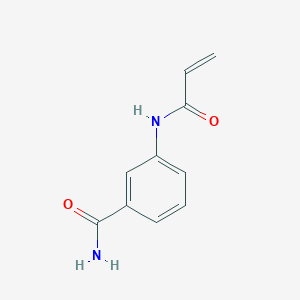


![methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7441021.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)
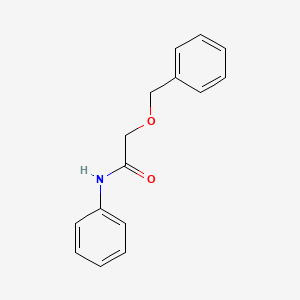
![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)
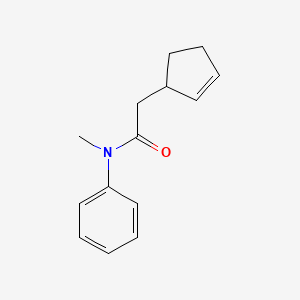
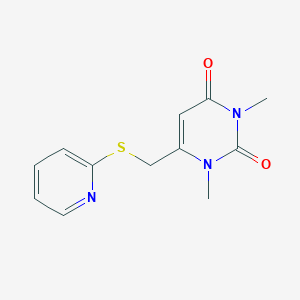
![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)
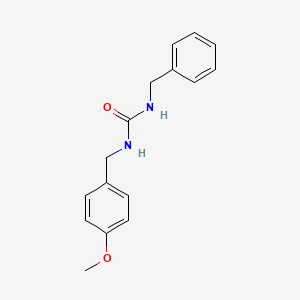

![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)
